molecular formula C11H14N2O B13180759 6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one

6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B13180759
M. Wt: 190.24 g/mol
InChI Key: IJMMJXKUTITXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an amino group at the 6th position, two methyl groups at the 1st and 4th positions, and a tetrahydroquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoacetophenone with acetone in the presence of a base, followed by cyclization and reduction steps to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the tetrahydroquinoline core play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar in structure but with a pyrimidine core.

    4-Hydroxy-2-quinolones: These compounds share the quinoline core but have different functional groups.

Uniqueness

6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific substitution pattern and the presence of both amino and methyl groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

6-amino-1,4-dimethyl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C11H14N2O/c1-7-5-11(14)13(2)10-4-3-8(12)6-9(7)10/h3-4,6-7H,5,12H2,1-2H3

InChI Key

IJMMJXKUTITXRE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N(C2=C1C=C(C=C2)N)C

Origin of Product

United States

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